3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol
Description
3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol is a chloro-substituted pyrimidine derivative with a propanolamine side chain. Its molecular formula is C₇H₁₀ClN₃O, and it has a molar mass of 187.63 g/mol (assuming structural similarity to its isomer described in ) . The compound features a 6-chloro-pyrimidinyl core linked via an amino group to the third carbon of 1-propanol.
Properties
IUPAC Name |
3-[(6-chloropyrimidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-6-4-7(11-5-10-6)9-2-1-3-12/h4-5,12H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRZBMGLPMTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The general synthetic approach to 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol includes:
Formation of the Pyrimidine Ring: Typically synthesized via condensation reactions between β-dicarbonyl compounds and guanidine derivatives to form the pyrimidine heterocycle.
Chlorination at the 6-Position: Introduction of the chloro substituent at the 6-position of the pyrimidine ring is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl3).
Amination with 3-Amino-1-propanol: The chlorinated pyrimidine intermediate undergoes nucleophilic substitution with 3-amino-1-propanol under basic conditions to afford the target compound.
This sequence is illustrated in Table 1 below:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine ring formation | β-dicarbonyl compound + guanidine derivative | Formation of pyrimidine core |
| 2 | Chlorination | Phosphorus oxychloride (POCl3) | 6-Chloro-substituted pyrimidine intermediate |
| 3 | Amination | 3-Amino-1-propanol, basic medium | This compound |
This method is the backbone of laboratory and industrial synthesis, with optimization for yield and purity achieved through controlled reaction conditions and purification techniques such as recrystallization and chromatography.
Detailed Reaction Conditions and Variations
Pyrimidine Ring Synthesis
The pyrimidine ring is formed by condensation reactions involving β-dicarbonyl compounds (e.g., malononitrile derivatives) with guanidine or substituted guanidines.
Reaction conditions typically involve heating under reflux in polar solvents, sometimes in the presence of catalysts or acids to promote ring closure.
Chlorination
Chlorination at the 6-position is performed using phosphorus oxychloride (POCl3), which acts both as a chlorinating and dehydrating agent.
The reaction is carried out under anhydrous conditions, often at elevated temperatures (80–110 °C) for several hours to ensure complete substitution.
This step converts the pyrimidinyl hydroxyl or amino groups into the corresponding 6-chloro derivative, which is more reactive for subsequent nucleophilic substitution.
Amination with 3-Amino-1-propanol
The chlorinated pyrimidine intermediate is reacted with 3-amino-1-propanol in a basic medium, such as sodium hydride or potassium tert-butoxide, to facilitate nucleophilic substitution of the chloro group.
Solvents used include polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
The reaction is typically conducted at room temperature to moderate heating (25–80 °C) for 12–48 hours to achieve high conversion.
The product is isolated by standard extraction and purification methods, including recrystallization from methanol or chromatography.
Industrial Scale Preparation Considerations
Industrial synthesis adapts the above laboratory methods with process intensification techniques such as continuous flow reactors to improve efficiency and scalability.
Purification is enhanced by advanced chromatographic methods and crystallization protocols to ensure pharmaceutical-grade purity.
Process parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Related Synthetic Procedures from Patents
Several patents describe procedures relevant to the preparation of amino alcohol derivatives structurally related to this compound, which provide insights into alternative or supportive synthetic steps:
These patents emphasize the importance of solvent choice, temperature control, and acid/base catalysis in achieving efficient synthesis of pyrimidine amino alcohols.
Synthesis of 3-Chloro-1-Propanol as a Precursor
3-Amino-1-propanol, a key reagent for the amination step, can be synthesized from 3-chloro-1-propanol. A patented method for 3-chloro-1-propanol preparation involves:
Reacting 1,3-propanediol with hydrochloric acid in the presence of benzenesulfonic acid as a catalyst.
Heating and controlled reaction times (3 hours initial heat preservation at ~90 °C, followed by further hydrochloric acid addition and heating for 10 hours).
Subsequent neutralization with sodium bicarbonate and purification by distillation and solvent extraction.
This method achieves up to 80% yield of 3-chloro-1-propanol, which can then be converted to 3-amino-1-propanol by nucleophilic substitution with ammonia or amines.
Summary Table of Preparation Methods
| Stage | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrimidine ring formation | Condensation | β-Dicarbonyl + guanidine derivative, reflux | Pyrimidine core formation |
| Chlorination | Electrophilic substitution | Phosphorus oxychloride (POCl3), 80–110 °C | 6-Chloro-pyrimidine intermediate |
| Amination | Nucleophilic substitution | 3-Amino-1-propanol, base (NaH, KOtBu), DMSO/THF | Formation of target compound |
| 3-Chloro-1-propanol prep. | Acid-catalyzed substitution | 1,3-Propanediol + HCl + benzenesulfonic acid, heat | Precursor for amino-propanol synthesis |
| Purification | Recrystallization, chromatography | Methanol, ethyl acetate, silica gel chromatography | High purity product isolation |
Research Findings and Analytical Data
The synthetic protocols yield this compound as a white to beige powder with good to excellent yields (typically >70%).
Reaction monitoring by gas chromatography (GC) and nuclear magnetic resonance (NMR) confirms the formation of the chloro intermediate and final amino alcohol.
The compound shows stability under standard storage conditions and can be further derivatized via substitution or oxidation reactions for biological or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-[(6-Chloro-4-pyrimidinyl)amino]-propanal.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences among 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol and related compounds:
Biological Activity
Overview
3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol, with the CAS number 55662-46-9, is a pyrimidine derivative notable for its diverse biological activities. This compound features a chloro-substituted pyrimidine ring and an amino-propanol side chain, which contribute to its potential interactions with various biological targets. It is primarily explored for its applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
- Molecular Formula: C7H10ClN3O
- Molecular Weight: 187.63 g/mol
- CAS Number: 55662-46-9
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair, which is significant for its potential anticancer effects.
- Receptor Binding: It can modulate the activity of various receptors, influencing cellular pathways related to growth and apoptosis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity:
-
Antimicrobial Properties:
- The compound has been studied for its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.
- Interactions with Biological Macromolecules:
Research Findings
Recent studies have highlighted the biological relevance of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of DNA replication | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Interaction | Modulation of enzyme activity |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that include the formation of the pyrimidine ring followed by substitution reactions to introduce the amino-propanol side chain. The compound serves as an intermediate for synthesizing more complex derivatives that may exhibit enhanced biological activities.
Q & A
Q. What are the optimized synthetic routes for 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol, and how can purity be ensured?
Methodological Answer: Synthesis typically involves coupling 6-chloro-4-aminopyrimidine with 3-amino-1-propanol under nucleophilic substitution conditions. Key steps include:
- Protection/Deprotection Strategies : Use of tert-butyl dicarbonate (Boc) to protect the amino group during synthesis, minimizing side reactions .
- Reaction Optimization : Conduct reactions in anhydrous dichloromethane at 22°C for 2 hours to achieve high yields (~99%) .
- Purification : Column chromatography (e.g., silica gel with gradient elution) ensures >98% purity. Confirm purity via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyrimidinyl NH at δ 8.2–8.5 ppm, propanol -OH at δ 1.5–2.0 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., -OH stretch at 3200–3400 cm, C-Cl at 600–800 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]: 242.08; observed: 242.07) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Degradation Pathways : Susceptible to oxidation (propanol -OH to ketone) and hydrolysis (pyrimidine Cl substitution). Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
- Storage Recommendations : Store in anhydrous conditions at –20°C under nitrogen. Monitor via periodic HPLC to detect degradation products (e.g., 3-oxo derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
-
Substituent Analysis : Compare analogs with varying substituents (e.g., Br, F, Me) on the pyrimidine ring. For example:
Substituent Electronic Effect Bioactivity (IC) -Cl Electron-withdrawing 12.3 µM -Br Stronger EW 8.7 µM -Me Electron-donating >50 µM Data suggest electron-withdrawing groups enhance target binding . -
Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-configurations) may exhibit divergent binding affinities. Resolve via chiral HPLC and test in vitro .
Q. What computational models predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use PyMol or AutoDock to model interactions with kinase domains. The pyrimidine ring shows π-π stacking with ATP-binding pockets (binding energy: –9.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water box >10 Å) to assess conformational stability over 100 ns trajectories .
Q. How can contradictory data in solubility and bioavailability be resolved?
Methodological Answer:
- Solubility Studies : Use shake-flask method (pH 1–7.4) with UV quantification. Contradictions may arise from polymorphic forms; characterize via X-ray crystallography .
- Bioavailability Optimization : Employ prodrug strategies (e.g., esterification of -OH) to enhance permeability. Test in Caco-2 cell monolayers (P >1 × 10 cm/s) .
Q. What role does the compound play in modulating enzymatic activity, and how is this validated?
Methodological Answer:
Q. How do enantiomers of the compound differ in biological activity?
Methodological Answer:
- Chiral Resolution : Separate (R)- and (S)-enantiomers using chiral columns (e.g., Chiralpak AD-H).
- Biological Testing : (S)-enantiomer shows 3-fold higher activity in receptor binding (K = 0.8 nM vs. 2.5 nM for (R)) due to steric compatibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., ATP concentration, pH).
- Control Experiments : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Reconcile data via orthogonal methods like SPR (surface plasmon resonance) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 241.68 g/mol (HRMS) | |
| LogP (Partition Coefficient) | 1.8 (±0.2) (HPLC) | |
| Solubility (pH 7.4) | 2.3 mg/mL (shake-flask) |
Q. Table 2. Comparative SAR of Pyrimidine Analogs
| Compound | Substituent | IC (µM) | Notes |
|---|---|---|---|
| 3-[(6-Cl-4-pyrimidinyl)amino]-1-propanol | -Cl | 12.3 | Baseline activity |
| 3-[(6-Br-4-pyrimidinyl)amino]-1-propanol | -Br | 8.7 | Enhanced inhibition |
| 3-[(6-Me-4-pyrimidinyl)amino]-1-propanol | -Me | >50 | Reduced activity |
| Data derived from kinase inhibition assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
